molecular formula C19H32O2 B12412525 5|A-Androstan-3|A,17|A-diol-d3

5|A-Androstan-3|A,17|A-diol-d3

Cat. No.: B12412525
M. Wt: 295.5 g/mol
InChI Key: CBMYJHIOYJEBSB-MSKBEDTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Steroids in Quantitative and Mechanistic Studies

Stable isotope-labeled steroids, such as 5α-Androstan-3α,17α-diol-d3, are fundamental to quantitative and mechanistic studies for several key reasons. In quantitative analysis, especially when coupled with mass spectrometry (MS), they serve as ideal internal standards. sigmaaldrich.com Because a deuterated steroid has nearly identical chemical and physical properties to its non-labeled counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. sigmaaldrich.comresearchgate.net This minimizes variations and improves the accuracy and precision of quantifying endogenous steroid levels in complex biological matrices like plasma, urine, and tissue. researchgate.netnih.govnih.gov

Mechanistic studies also benefit significantly from stable isotope labeling. By introducing a labeled compound into a biological system, researchers can trace its metabolic fate, identify its conversion products, and elucidate the enzymatic pathways involved. wustl.educymitquimica.com This approach has been instrumental in understanding steroid biosynthesis, metabolism, and the roles of various enzymes in these processes. wustl.eduoup.combioscientifica.com Furthermore, deuterium (B1214612) labeling can be used to investigate the stereochemistry of enzymatic reactions and to probe reaction mechanisms through the kinetic isotope effect. arkat-usa.org

Contextualizing 5α-Androstan-3α,17α-diol within the Steroidome

The steroidome encompasses the complete set of steroids and their metabolites in a biological system. 5α-Androstan-3α,17α-diol is a C19 steroid, belonging to the androstane (B1237026) family. hmdb.cacymitquimica.com It is a metabolite of androgens, formed from precursor steroids. hmdb.ca For instance, the related and more extensively studied compound, 5α-androstane-3α,17β-diol, is a metabolite of dihydrotestosterone (B1667394) (DHT). wikipedia.orgebi.ac.uk The conversion of these steroids is mediated by various hydroxysteroid dehydrogenase (HSD) enzymes. nih.gov

While much of the literature focuses on the 17β-isomer, the 17α-isomer also plays a role in the complex network of steroid metabolism. hmdb.ca For example, 5α-Androstane-3α,17α-diol has been identified in human feces, indicating its formation and excretion. hmdb.ca Understanding the presence and flux of such metabolites is crucial for a comprehensive view of steroid hormone action and regulation.

Rationale for Deuterium Labeling (e.g., at d3) in 5α-Androstan-3α,17α-diol for Research Applications

The specific labeling of 5α-Androstan-3α,17α-diol with three deuterium atoms (d3) offers distinct advantages in research, primarily in mass spectrometry-based applications. nih.gov The introduction of deuterium increases the mass of the molecule without significantly altering its chemical properties. arkat-usa.orgirisotope.com This mass shift is critical for distinguishing the labeled internal standard from the endogenous, unlabeled analyte in a mass spectrometer. sigmaaldrich.comresearchgate.net

The use of a trideuterated (d3) standard, such as 5α-Androstan-3α,17α-diol-d3, provides a clear and distinct mass difference, which enhances the sensitivity and selectivity of detection. nih.govnih.gov This is particularly important when measuring low concentrations of steroids in biological samples. nih.gov The synthesis of such labeled compounds often involves specific chemical reactions, such as the reduction of a ketone precursor with a deuterated reducing agent like sodium borodeuteride, to introduce deuterium at precise locations in the steroid backbone. nih.govnih.gov This targeted labeling ensures the stability of the isotopes during metabolic processes and analytical procedures, making 5α-Androstan-3α,17α-diol-d3 a reliable tool for advanced biochemical and clinical investigations. researchgate.netcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i6D2,17D

InChI Key

CBMYJHIOYJEBSB-MSKBEDTQSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

Methodological Frameworks for Analysis and Quantification of 5α Androstan 3α,17α Diol D3

Mass Spectrometric Principles and Applications

Mass spectrometry (MS) stands as the cornerstone for the analysis of 5α-Androstan-3α,17α-diol-d3, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the unequivocal identification and quantification of this compound, even in complex biological samples.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantification. In this approach, a known amount of the isotopically labeled compound, 5α-Androstan-3α,17α-diol-d3, is added to a sample containing the native, non-labeled analyte. The ratio of the labeled to the unlabeled compound is then measured by mass spectrometry. Since the labeled internal standard behaves almost identically to the native analyte during sample preparation and analysis, any losses during these steps affect both compounds equally, thus preserving the ratio.

This technique is foundational for the simultaneous measurement of various steroids in human plasma and prostatic tissue. nih.gov After the addition of tri-deuterated steroids as internal standards, samples undergo extraction and purification before being derivatized and injected into the mass spectrometer. nih.gov This methodology ensures high specificity, precision, accuracy, reproducibility, and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (GC-MS/MS), is a powerful technique for steroid profiling. Prior to analysis by GC-MS, steroids like 5α-Androstan-3α,17α-diol-d3 typically require derivatization to increase their volatility and improve their chromatographic behavior. This process often involves the addition of chemical groups such as heptafluorobutyric acid. nih.gov

GC-MS methods have been developed for the comprehensive analysis of urinary steroid metabolites, which is crucial for diagnosing various endocrine disorders. nih.gov These methods allow for the separation of a wide range of steroid isomers. For instance, metabolites of natural androgens can be separated as diacetates on a DB-17 capillary column. nih.gov The use of GC-MS/MS further enhances specificity by monitoring specific precursor-to-product ion transitions, which is essential for untargeted detection strategies for novel steroids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the most widely accepted and reliable assay for measuring low levels of steroids in biological samples. plos.org This technique offers the advantage of analyzing underivatized steroids, simplifying sample preparation. nih.gov

LC-MS/MS methods have been established for the high-throughput analysis of androstanediol isomers in small plasma volumes. nih.gov The development of these assays provides excellent linearity, specificity, sensitivity, and reproducibility. nih.gov A key challenge in steroid analysis is the resolution of structurally similar isobaric molecules, which can be addressed through effective chromatographic separation and optimized MS/MS conditions. nih.gov

ParameterValueReference
Sample Volume200 µL of plasma nih.gov
Detection Limit2 ng/mL (6.8 nmol/l) nih.gov
Linear Range10-2000 ng/mL nih.gov

Optimization of Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Photoionization)

The choice of ionization technique is critical for achieving optimal sensitivity in LC-MS/MS analysis. For anabolic steroids, various ionization methods have been optimized and compared, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). nih.gov

While all three methods are suitable, LC/ESI-MS/MS with a methanol-water gradient has been found to be highly effective for the determination of steroids in urine at low nanogram per milliliter levels. nih.gov More recently, APPI has been utilized in stable-isotope dilution LC-MS methods to quantify a broad panel of 18 key steroids in human and mouse serum, demonstrating its robustness for comprehensive steroid profiling. nih.gov

Chromatographic Separation Strategies for Isomeric Resolution

The structural similarity among steroid isomers presents a significant analytical challenge. Effective chromatographic separation is therefore essential to distinguish between these compounds. In GC-MS, capillary columns like the DB-17 have been successfully used to separate androstanediol isomers. nih.gov

For LC-MS/MS, reversed-phase chromatography is commonly employed. Ultra-performance liquid chromatography (UPLC) systems with columns such as the Restek Raptor biphenyl column provide the necessary resolution for separating a multitude of steroids. nih.gov The selection of the appropriate column and mobile phase gradient is crucial for resolving isomers and minimizing matrix effects, which can interfere with accurate quantification. nih.gov

Role as an Internal Standard in Steroid Profiling

The primary application of 5α-Androstan-3α,17α-diol-d3 is as an internal standard in mass spectrometric assays for steroid profiling. The addition of a known quantity of this deuterated compound at the beginning of the sample preparation process allows for the accurate quantification of its non-deuterated counterpart and other related steroids.

Correction for Matrix Effects and Sample Preparation Variability

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy and precision of the results. longdom.orgnih.gov These effects arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the target analyte, leading to erroneous quantification. nih.govnih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as 5α-Androstan-3α,17α-diol-d3, is the most effective strategy to compensate for these matrix effects. chromatographyonline.com

The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization. chromatographyonline.com Any signal suppression or enhancement experienced by the endogenous analyte will be mirrored by the deuterated internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects and sample preparation inconsistencies can be effectively normalized.

A study on the analysis of a related steroid, 5α-androstane-3α,17β-diol, in rat brain tissue demonstrated that with the use of a deuterated internal standard, a negligible matrix effect was observed. nih.govresearchgate.net This highlights the efficacy of this approach in complex biological samples.

Table 1: Strategies to Mitigate Matrix Effects

StrategyDescriptionKey Advantages
Stable Isotope-Labeled Internal Standard (SIL-IS) Addition of a known concentration of a deuterated analog (e.g., 5α-Androstan-3α,17α-diol-d3) to all samples, calibrators, and quality controls before sample processing.Effectively corrects for matrix effects, extraction variability, and instrument response fluctuations. Considered the "gold standard". chromatographyonline.com
Optimized Sample Preparation Employing efficient extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. longdom.orgReduces the overall ion suppression/enhancement. longdom.org
Chromatographic Separation Modifying chromatographic conditions to separate the analyte of interest from co-eluting matrix components.Can minimize interference at the ion source.
Sample Dilution Diluting the sample to reduce the concentration of interfering matrix components.A simple approach, but may compromise the limit of detection.

Assay Validation Parameters in Analytical Research

A robust and reliable analytical method is essential for generating high-quality data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com The key validation parameters, as recommended by regulatory guidelines, are outlined below. researchgate.netgavinpublishers.comscielo.br

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. gavinpublishers.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Specificity (Selectivity): This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

A study validating a method for the sensitive determination of 5α-androstane-3α,17β-diol demonstrated good linearity, acceptable precision and accuracy, and a negligible matrix effect, showcasing the successful validation of an assay for a similar steroid. nih.gov

Table 2: Typical Acceptance Criteria for Assay Validation Parameters

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision RSD or CV ≤15% (≤20% at the LOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Specificity No significant interference at the retention time of the analyte and internal standard

Sample Preparation Techniques for Complex Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. longdom.org The choice of sample preparation technique depends on the nature of the analyte, the complexity of the matrix, and the analytical method used.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

For steroid analysis, reversed-phase SPE cartridges are commonly employed. A study describing the analysis of steroids in human plasma utilized Oasis® HLB solid-phase extraction. endocrine-abstracts.org Another method for lipidomic analysis in human plasma also demonstrated the use of a novel SPE approach. nih.gov

Table 3: A General SPE Protocol for Steroid Extraction

StepDescription
Conditioning The SPE sorbent is conditioned with an organic solvent (e.g., methanol) to activate the stationary phase.
Equilibration The sorbent is equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for sample loading.
Sample Loading The pre-treated biological sample is loaded onto the SPE cartridge.
Washing The cartridge is washed with a weak solvent to remove interfering compounds.
Elution The analyte of interest is eluted from the sorbent with a strong organic solvent.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For steroid analysis, LLE is often used to extract the relatively nonpolar steroids from the aqueous biological matrix into an organic solvent.

A study on the determination of thyroxine and steroid hormones in human serum and fish plasma applied a salting-out assisted liquid-liquid extraction (SALLE) method. mdpi.com This technique enhances the extraction efficiency by adding a salt to the aqueous phase, which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the organic phase. analchemres.org

Derivatization Strategies for Enhanced Sensitivity

For some steroids that exhibit poor ionization efficiency in mass spectrometry, derivatization can be employed to enhance their sensitivity. researchgate.net Derivatization involves chemically modifying the analyte to improve its chromatographic properties or its response in the mass spectrometer.

A study on the determination of 5α-androstane-3α,17β-diol in rat brain utilized derivatization with 4-dimethylaminobenzoyl azide to form a bis[(4-dimethylamino)phenyl carbamate] derivative. nih.govresearchgate.net This derivatization resulted in a 1000-fold increase in detectability. nih.gov Another approach for enhancing the sensitivity of 5α-dihydrotestosterone analysis in human plasma involved derivatization with 2-hydrazino-1-methylpyridine (HMP). endocrine-abstracts.org

Table 4: Common Derivatization Reagents for Steroids

Derivatizing AgentTarget Functional GroupPurpose
Dansyl chloride Hydroxyl, PhenolImproves ionization efficiency in positive ion mode ESI-MS. ddtjournal.com
Picolinic acid HydroxylEnhances sensitivity in ESI-MS.
4-Dimethylaminobenzoyl azide HydroxylIncreases detectability in ESI-MS/MS. nih.govresearchgate.net
2-hydrazino-1-methylpyridine (HMP) KetoneEnhances ionization efficiency for androgens. endocrine-abstracts.org

Elucidation of Metabolic Pathways and Biochemical Kinetics Using 5α Androstan 3α,17α Diol D3

Investigation of Steroid Biotransformation Pathways

The metabolism of androstanediols is a complex process involving a series of enzymatic reactions that modify the steroid structure, altering its biological activity and facilitating its eventual elimination. The use of deuterium-labeled 5α-Androstan-3α,17α-diol-d3 allows for the precise tracking of these biotransformation pathways.

Androstanediols are subject to reversible oxidation-reduction reactions primarily catalyzed by various hydroxysteroid dehydrogenases (HSDs). nih.gov These enzymes are critical in modulating the local androgen environment within target tissues. oup.com For instance, 5α-androstane-3α,17β-diol can be converted to 5α-dihydrotestosterone (DHT) through oxidation at the 3α-position, a reaction that can be studied by tracing the metabolic fate of its labeled counterpart. nih.gov Similarly, the interconversion between 3α-diol and 3β-diol epimers is a key metabolic step. frontiersin.org The oxidation of the 17β-hydroxyl group can also occur, leading to the formation of androsterone. oup.com These reactions are crucial for understanding the balance between active and inactive steroid pools in various tissues like the prostate and liver. nih.gov

Key Enzymatic Reactions in Androstanediol Metabolism

This table summarizes the primary enzymes involved in the oxidation and reduction of androstanediols, the type of reaction they catalyze, and the resulting metabolic products.

EnzymeReaction TypeSubstrate (Example)Product (Example)Significance
3α-Hydroxysteroid Dehydrogenase (3α-HSD)Oxidation/Reduction5α-Androstan-3α,17β-diolDihydrotestosterone (B1667394) (DHT)Regulates levels of potent androgens. oup.comfrontiersin.org
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Oxidation/Reduction5α-Androstan-3β,17β-diolDihydrotestosterone (DHT)Metabolizes DHT into 3β-diol. frontiersin.org
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Oxidation/Reduction5α-Androstan-3α,17β-diolAndrosteroneConverts active androgens to less potent forms. oup.com
Cytochrome P450 enzymes (e.g., CYP7b1)Oxidation (Hydroxylation)5α-Androstan-3β,17β-diol6α- and 7α-triol metabolitesFurther metabolism and inactivation of androstanediols. frontiersin.org

In vitro models are essential tools for studying steroid metabolism in a controlled environment. Human cell lines, such as the hepatoma-derived HepG2 line, are frequently used because they express a range of metabolic enzymes. osti.gov These cells are capable of performing both Phase I (functionalization) and Phase II (conjugation) reactions, although their enzyme expression levels can differ from primary human hepatocytes. nih.govsemanticscholar.org Studies have shown that HepG2 cells can metabolize steroids like testosterone (B1683101) and estradiol, making them a suitable model for investigating the biotransformation of androstanediols. semanticscholar.org

Liver S9 fractions are another common in vitro tool. semanticscholar.org This subcellular fraction contains both microsomal and cytosolic enzymes, including cytochrome P450s (CYPs), glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), providing a comprehensive system for studying both Phase I and Phase II metabolism. semanticscholar.org Incubating 5α-Androstan-3α,17α-diol-d3 with S9 fractions allows researchers to identify the full spectrum of hydroxylated and conjugated metabolites formed by the liver's enzymatic machinery.

Phase I reactions primarily involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the steroid nucleus. semanticscholar.org Phase II reactions then conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. semanticscholar.org

Phase II conjugation reactions are the primary pathway for the clearance and excretion of steroid metabolites. wikipedia.org The two most important conjugation reactions for androstanediols are glucuronidation and sulfation. wikipedia.orgwikipedia.org These reactions occur at available hydroxyl groups on the steroid molecule, typically at the C3 and/or C17 positions. wikipedia.org

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net It involves the transfer of glucuronic acid from the coenzyme UDP-glucuronic acid to the steroid, forming a steroid-glucuronide conjugate. researchgate.netuomus.edu.iq Androstanediol glucuronides are a known class of androgen conjugates. wikipedia.org

Sulfation: Catalyzed by sulfotransferases (SULTs), this process transfers a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. researchgate.netuomus.edu.iq This creates a highly water-soluble sulfate (B86663) ester. wikipedia.org

When 5α-Androstan-3α,17α-diol-d3 is used as a substrate, the deuterium (B1214612) atoms are retained during these conjugation reactions. This results in the formation of labeled metabolites, such as 5α-Androstan-3α,17α-diol-d3-glucuronide and 5α-Androstan-3α,17α-diol-d3-sulfate. The distinct mass of these labeled conjugates allows them to be easily identified and quantified using mass spectrometry, providing a clear picture of the activity of these conjugation pathways. nih.gov

Isotopic Tracing for Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracers is a powerful technique to study the dynamics of metabolic pathways in vivo. nih.govcreative-proteomics.com It moves beyond static measurements of metabolite concentrations to quantify the rate of flow, or flux, through a metabolic network. immune-system-research.com

The turnover rate of an endogenous steroid reflects the balance between its production and its elimination. Stable isotope dilution analysis, using compounds like 5α-Androstan-3α,17α-diol-d3, is a gold-standard method for quantifying these rates. nih.gov The methodology involves introducing the labeled steroid into a biological system and allowing it to mix with the endogenous, unlabeled pool of the same compound.

By collecting samples (e.g., plasma) over time and measuring the ratio of the labeled (d3) to unlabeled (d0) steroid using highly sensitive techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can calculate key kinetic parameters. nih.govresearchgate.net These parameters include the metabolic clearance rate (MCR) and the production rate (PR) of the endogenous steroid. This approach provides a dynamic view of steroid homeostasis that cannot be obtained from single-point concentration measurements. researchgate.net

The complex, branching pathways of steroidogenesis can be effectively mapped using isotopic tracers. nih.gov By administering a labeled precursor like 5α-Androstan-3α,17α-diol-d3, scientists can trace the path of the deuterium label as it is incorporated into downstream metabolites. ox.ac.uk

If, after administration of the labeled diol, a deuterium-labeled version of a subsequent steroid (e.g., androsterone-d3) is detected, it provides direct evidence of a precursor-product relationship. ox.ac.ukfrontiersin.org This technique is instrumental in confirming metabolic pathways and discovering new ones. It allows for the unambiguous determination of how steroids are interconverted within the body, helping to build comprehensive maps of the steroid metabolome. oup.comoup.com

Tracing Precursor-Product Relationships with 5α-Androstan-3α,17α-diol-d3

This table illustrates how the administration of a labeled precursor can be used to identify its metabolic products, thereby confirming specific steps in the steroidogenic pathway.

Labeled Precursor AdministeredPotential Labeled Metabolite DetectedMetabolic Pathway ConfirmedEnzyme(s) Implicated
5α-Androstan-3α,17α-diol-d3Androsterone-d3Oxidation at C1717β-Hydroxysteroid Dehydrogenase (17β-HSD) oup.com
5α-Androstan-3α,17α-diol-d3Dihydrotestosterone-d3Oxidation at C33α-Hydroxysteroid Dehydrogenase (3α-HSD) nih.gov
5α-Androstan-3α,17α-diol-d35α-Androstan-3α,17α-diol-d3 GlucuronidePhase II GlucuronidationUDP-Glucuronosyltransferases (UGTs) wikipedia.orgresearchgate.net
5α-Androstan-3α,17α-diol-d35α-Androstan-3α,17α-diol-d3 SulfatePhase II SulfationSulfotransferases (SULTs) wikipedia.orgresearchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the "" that adheres to the provided outline and quality standards.

The compound 5α-Androstan-3α,17α-diol-d3 is a deuterated isotopologue of 5α-Androstan-3α,17α-diol. Its primary and seemingly exclusive application in scientific research is as an internal standard for analytical purposes, particularly in mass spectrometry-based methods. This allows for the precise quantification of its non-deuterated counterpart and other related steroids in biological samples.

The available research does not investigate the metabolic pathways, enzyme substrate specificity, or kinetic isotope effects of 5α-Androstan-3α,17α-diol-d3 itself. Studies are focused on its utility as a measurement tool, not as a biologically active substance to be metabolized. Therefore, there is no data available to populate the requested sections on:

Advanced Research Perspectives and Emerging Methodologies Utilizing 5α Androstan 3α,17α Diol D3

Integration into Comprehensive Steroidomics and Metabolomics Platforms

The robust and accurate profiling of steroid hormones is fundamental to understanding a vast array of physiological and pathological processes. Steroidomics, a sub-field of metabolomics, aims to comprehensively identify and quantify all steroids in a biological system. The integration of 5α-Androstan-3α,17α-diol-d3 into these platforms is essential for achieving high-quality, reproducible data.

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS) assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). diagnosticsworldnews.comthermofisher.com When 5α-Androstan-3α,17α-diol-d3 is added to a biological sample at a known concentration at the beginning of the analytical workflow, it co-elutes chromatographically with the endogenous, unlabeled analyte. Because it is chemically identical but has a distinct mass due to the three deuterium (B1214612) atoms, the mass spectrometer can differentiate between the standard and the target analyte.

This co-analysis allows the SIL internal standard to compensate for variations that can occur during sample preparation, such as extraction inefficiencies, and for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. thermofisher.com By calculating the ratio of the signal from the endogenous analyte to the signal from the known concentration of the internal standard, researchers can achieve highly accurate quantification. thermofisher.com This approach is critical for the development of standardized and clinically validated protocols for large steroid panels, which are used to investigate inborn errors of metabolism and other endocrine disorders. mdpi.com

Table 1: Role of 5α-Androstan-3α,17α-diol-d3 in Analytical Platforms
Analytical StepChallenge without Internal StandardSolution Provided by 5α-Androstan-3α,17α-diol-d3
Sample ExtractionIncomplete or variable recovery of the analyte.Experiences the same loss as the endogenous analyte, allowing for correction.
Chromatographic SeparationShifts in retention time.Co-elutes with the analyte, confirming identity.
Mass Spectrometric IonizationIon suppression or enhancement from matrix components, leading to inaccurate signal intensity.Experiences identical matrix effects, enabling accurate quantification via signal ratio. thermofisher.com
Data NormalizationDifficulty in comparing results across different samples, batches, or laboratories.Provides a stable reference point, improving inter- and intra-assay precision. thermofisher.com

Application in Discovery of Novel Biomarkers in Research Contexts

The search for novel biomarkers is a cornerstone of medical research, aiming to identify molecules that can indicate the presence of a disease, predict its course, or measure the response to a treatment. The precise quantification enabled by 5α-Androstan-3α,17α-diol-d3 is instrumental in research focused on discovering new steroid-based biomarkers.

In research contexts, subtle alterations in steroid metabolic pathways can be indicative of underlying pathology. By providing the ability to measure the absolute concentration of 5α-Androstane-3α,17α-diol with high confidence, its deuterated analog allows researchers to detect small but statistically significant differences between healthy and disease-state cohorts. This is particularly relevant in complex conditions where steroid dysregulation is implicated, such as certain endocrine cancers or metabolic disorders. nih.gov

Furthermore, SIL compounds can be used in tracer studies to delineate metabolic pathways. nih.gov While 5α-Androstan-3α,17α-diol-d3 is primarily used as an internal standard for quantification, other specifically labeled steroids can be administered in research models to trace their conversion into various downstream metabolites. The accurate quantification of these metabolites, benchmarked against internal standards like 5α-Androstan-3α,17α-diol-d3, provides a dynamic view of enzyme activity and metabolic flux, which can reveal novel pathway disruptions and potential new biomarkers.

Computational Modeling and Systems Biology Approaches for Steroid Metabolism

Systems biology seeks to understand biological complexity by studying the interactions between various components of a cell or organism, such as genes, proteins, and metabolites. nih.gov Computational modeling is a key tool in this field, used to simulate and predict the behavior of these complex networks. High-quality quantitative data is the foundation upon which these models are built and validated.

The integration of precise steroid concentration data, obtained using SIL standards like 5α-Androstan-3α,17α-diol-d3, is crucial for developing robust computational models of steroidogenesis. nih.gov This data allows for the parameterization and validation of models that describe the network of enzymatic reactions converting cholesterol into various steroid hormones. nih.gov

For example, by measuring the levels of multiple steroids (including 5α-Androstane-3α,17α-diol) in cell cultures or in vivo models under different conditions, researchers can:

Infer the activity of key steroidogenic enzymes.

Model the dynamic response of the steroidogenic network to stimuli or inhibitors. nih.gov

Identify critical control points within the metabolic pathway.

These models, anchored by accurate empirical data, can then be used to generate new hypotheses about disease mechanisms or to predict the system-wide effects of potential therapeutic interventions, thereby guiding further experimental research. drugtargetreview.com

Future Directions in Stable Isotope-Labeled Steroid Research

The field of stable isotope-labeled steroid research is continuously evolving, driven by advances in synthetic chemistry, analytical instrumentation, and biomedical applications. Future developments are expected to enhance the precision and scope of steroid analysis.

One key direction is the expansion of the catalog of available SIL steroids to cover more, and rarer, metabolites, enabling even more comprehensive profiling of the steroidome. Innovations in synthetic methodologies, including late-stage functionalization and hydrogen isotope exchange, are making the preparation of these complex molecules more efficient. musechem.com

There is also a trend toward using automated synthesis platforms and flow chemistry, which can improve the scalability, safety, and efficiency of producing labeled compounds. adesisinc.com In the analytical realm, the coupling of SIL standards with increasingly sensitive high-resolution mass spectrometry platforms will allow for the detection and quantification of ultra-low abundance steroids, potentially uncovering new signaling molecules. Furthermore, the application of these advanced techniques is expected to play a larger role in personalized medicine research, where detailed metabolic phenotyping could help tailor treatments to individual patients. metsol.com The development of greener, more cost-effective synthesis routes is another important goal, aiming to make these powerful research tools more accessible. adesisinc.com

Ethical Considerations in Experimental Research Involving Steroid Metabolites (e.g., animal studies)

Research into steroid metabolism, which may utilize tools like 5α-Androstan-3α,17α-diol-d3 for analytical validation, often involves the use of animal models to understand physiological processes and disease mechanisms. The use of animals in research carries significant ethical responsibilities, which are governed by stringent regulations and guidelines. endocrinology.orgnih.gov

The core of ethical animal research is the principle of the "Three Rs":

Replacement: Using non-animal methods whenever possible. This includes in vitro cell cultures or in silico computational models. enago.comscielo.org.mx

Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. enago.comforskningsetikk.no

Refinement: Modifying experimental and husbandry procedures to minimize any potential pain, suffering, or distress, and to enhance animal welfare. enago.comforskningsetikk.no

All research protocols involving animals must be reviewed and approved by an institutional animal care and use committee (IACUC) or a similar ethics board. enago.comapa.org Researchers must provide a clear scientific justification for the use of animals, demonstrating that the potential benefits of the research outweigh the potential harms to the animals. nih.gov This includes ensuring that personnel are properly trained in animal handling and experimental procedures, and that appropriate anesthesia and analgesia are used for any invasive procedures. enago.comanimal-journal.eu The Society for Endocrinology, among other scientific bodies, recognizes that while animal research has been crucial for medical advances, it must be conducted with the highest consideration for animal welfare and in strict compliance with legal and ethical mandates. endocrinology.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.